Melagatran
Overview
Description
Melagatran is a direct thrombin inhibitor, which means it specifically inhibits the activity of thrombin, an enzyme involved in blood clotting. It is the active form of the oral prodrug xithis compound. This compound has been studied for its potential use in preventing and treating thromboembolic disorders, such as deep vein thrombosis and pulmonary embolism .
Mechanism of Action
Target of Action
Melagatran is a direct and competitive inhibitor of thrombin . Thrombin, also known as prothrombin, plays a crucial role in the coagulation cascade, where it converts fibrinogen to fibrin, leading to blood clot formation . By inhibiting thrombin, this compound prevents the formation of blood clots .
Mode of Action
This compound binds to the active site of thrombin, thereby inhibiting its function . This inhibition is rapid and predictable . It effectively inhibits both free and clot-bound thrombin, providing a potential pharmacodynamic advantage over other anticoagulants .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the coagulation cascade. By inhibiting thrombin, this compound prevents the conversion of fibrinogen to fibrin, thereby inhibiting blood clot formation . This has downstream effects on the formation of blood clots and the overall process of coagulation .
Pharmacokinetics
This compound is the active form of the prodrug Xithis compound . After oral administration, Xithis compound is rapidly converted to this compound in the liver and other tissues mainly by reactions of dealkylation and dehydroxylation . The oral bioavailability of this compound, after administration of Xithis compound, is about 20% . The clearance of this compound is correlated with renal function, assessed as calculated creatinine clearance .
Result of Action
The molecular effect of this compound is the inhibition of thrombin, which prevents the conversion of fibrinogen to fibrin and thus inhibits blood clot formation . On a cellular level, this results in a reduction in the formation of blood clots. This compound also appears to enhance endogenous fibrinolysis with no inhibitory effect on tissue plasminogen activator (t-PA)-induced fibrinolysis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, renal function can significantly affect the systemic clearance of this compound . Furthermore, concomitant medication with the most common long-term used drugs in the study population had no relevant influence on this compound pharmacokinetics . More research is needed to fully understand how other environmental factors may influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Melagatran is a potent, competitive, and reversible inhibitor of thrombin, a key enzyme in the coagulation cascade. It binds to the active site of both soluble and clot-bound thrombin, preventing the conversion of fibrinogen to fibrin, which is essential for blood clot formation . This compound also inhibits thrombin-induced platelet aggregation, further contributing to its anticoagulant effects . The interaction between this compound and thrombin is characterized by a low inhibition constant (Ki), indicating high affinity and potency .
Cellular Effects
This compound exerts significant effects on various cell types involved in the coagulation process. It inhibits thrombin activity in endothelial cells, reducing the expression of pro-inflammatory cytokines and adhesion molecules . This leads to decreased leukocyte adhesion and migration, which are critical steps in the inflammatory response. In platelets, this compound prevents thrombin-induced activation and aggregation, thereby reducing the formation of platelet-rich thrombi . Additionally, this compound has been shown to influence gene expression related to coagulation and inflammation pathways .
Molecular Mechanism
The molecular mechanism of this compound involves direct inhibition of thrombin by binding to its active site. This binding prevents thrombin from interacting with its natural substrates, such as fibrinogen and protease-activated receptors on platelets . The inhibition of thrombin activity leads to a decrease in fibrin formation and platelet activation, which are crucial steps in the coagulation cascade. This compound’s inhibitory effect on thrombin is both rapid and reversible, allowing for precise control of anticoagulation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability and consistent anticoagulant effects over time. Studies have shown that this compound maintains its inhibitory activity on thrombin for extended periods, with minimal degradation . Long-term exposure to this compound in vitro has not resulted in significant changes in cellular function or viability, indicating its safety and efficacy for prolonged use . Some studies have reported potential hepatotoxicity with long-term use, necessitating monitoring of liver function during therapy .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound effectively inhibits thrombin activity without causing significant bleeding complications . At higher doses, the risk of bleeding increases, highlighting the importance of dose optimization . Studies have also shown that this compound has a shallower dose-response curve compared to warfarin, providing a better separation between efficacy and bleeding risk . Toxic effects at high doses include prolonged bleeding times and potential liver toxicity .
Metabolic Pathways
This compound is primarily metabolized in the liver, where it undergoes bioconversion from xithis compound through hydrolysis and dehydroxylation . The metabolic pathway involves intermediate metabolites such as ethylthis compound and N-hydroxythis compound, which are further converted to this compound . These reactions are catalyzed by enzymes including carboxylesterases and cytochrome P450 . The metabolites are then excreted primarily through the renal route .
Transport and Distribution
This compound exhibits first-order absorption kinetics with rapid distribution throughout the body . It is not significantly bound to plasma proteins, allowing for efficient transport to target sites . This compound is primarily excreted unchanged in the urine, with minimal hepatic metabolism . The bioavailability of this compound following oral administration of xithis compound is approximately 20% in humans . The compound is distributed to various tissues, including the liver, kidneys, and vascular endothelium .
Subcellular Localization
This compound is localized primarily in the cytoplasm of cells, where it exerts its anticoagulant effects by inhibiting thrombin . The compound does not require specific targeting signals or post-translational modifications for its activity. Instead, its small size and hydrophilic nature allow for passive diffusion across cell membranes . Once inside the cell, this compound interacts with thrombin in the cytoplasm, preventing its participation in the coagulation cascade .
Preparation Methods
Synthetic Routes and Reaction Conditions
Melagatran is synthesized through a series of chemical reactions starting from simple organic compounds. The synthesis involves the formation of a dipeptide structure, which is then modified to introduce specific functional groups that enhance its thrombin inhibitory activity. The key steps in the synthesis include peptide coupling reactions, protection and deprotection of functional groups, and purification of the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical reactions as in the laboratory synthesis. The process is optimized for high yield and purity, and it includes steps such as crystallization and filtration to isolate the final product. The production process is designed to be cost-effective and scalable to meet the demands of pharmaceutical manufacturing .
Chemical Reactions Analysis
Types of Reactions
Melagatran undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in this compound.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized this compound derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Chemistry: Melagatran is used as a model compound to study the inhibition of thrombin and other proteases.
Biology: It is used in research to understand the role of thrombin in blood clotting and related biological processes.
Medicine: this compound has been investigated for its potential use in preventing and treating thromboembolic disorders, such as deep vein thrombosis and pulmonary embolism. .
Industry: This compound is used in the pharmaceutical industry for the development of new anticoagulant drugs
Comparison with Similar Compounds
Similar Compounds
Ximelagatran: The oral prodrug of this compound, which is converted to this compound in the body.
Dabigatran: Another direct thrombin inhibitor with similar anticoagulant properties.
Argatroban: A synthetic direct thrombin inhibitor used in the treatment of heparin-induced thrombocytopenia .
Uniqueness of this compound
This compound is unique in its ability to inhibit both free and clot-bound thrombin, which gives it a potential pharmacodynamic advantage over other thrombin inhibitors. Additionally, its direct inhibition of thrombin without the need for routine anticoagulation monitoring sets it apart from traditional anticoagulants like warfarin .
Properties
IUPAC Name |
2-[[(1R)-2-[(2S)-2-[(4-carbamimidoylphenyl)methylcarbamoyl]azetidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O4/c23-20(24)16-8-6-14(7-9-16)12-26-21(30)17-10-11-27(17)22(31)19(25-13-18(28)29)15-4-2-1-3-5-15/h6-9,15,17,19,25H,1-5,10-13H2,(H3,23,24)(H,26,30)(H,28,29)/t17-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWNMCUOEDMMIN-PKOBYXMFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C(=N)N)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@H](C(=O)N2CC[C@H]2C(=O)NCC3=CC=C(C=C3)C(=N)N)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166724 | |
Record name | Melagatran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159776-70-2 | |
Record name | Melagatran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=159776-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Melagatran [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159776702 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Melagatran | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13616 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Melagatran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(1R)-2-[(2S)-2-[[[[4-(Aminoiminomethyl)phenyl]methyl]amino]carbonyl]-1-azetidinyl]-1-cyclohexyl-2-oxoethyl] glycine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MELAGATRAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A9QP32MD4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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